2-Fluoro-4-octyloxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-octoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FO3/c1-2-3-4-5-6-7-10-19-12-8-9-13(15(17)18)14(16)11-12/h8-9,11H,2-7,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPDESKDPDUKRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379168 | |
| Record name | 2-Fluoro-4-octyloxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128895-76-1 | |
| Record name | 2-Fluoro-4-octyloxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 2 Fluoro 4 Octyloxybenzoic Acid
Established Synthetic Pathways for 2-Fluoro-4-octyloxybenzoic Acid
The synthesis of this compound is typically achieved through multi-step reaction sequences that strategically build the molecule from simpler, commercially available starting materials.
Multi-step Synthesis Routes
A common approach to synthesizing this compound involves a multi-step process that often begins with a fluorinated phenol (B47542) derivative. libretexts.org A key intermediate in many of these routes is 4-fluorosalicylic acid, which can be prepared from 2,4-difluorobenzoic acid. chemicalbook.com
One illustrative multi-step synthesis can be outlined as follows:
Preparation of a Hydroxy Intermediate : The synthesis often commences with the formation of a dihydroxybenzoic acid derivative.
Selective Alkylation : The next crucial step is the selective alkylation of one of the hydroxyl groups. This is typically achieved by reacting the dihydroxy intermediate with an octyl halide, such as n-octyl bromide, in the presence of a base. This reaction introduces the octyloxy side chain.
Fluorination : The introduction of the fluorine atom can be accomplished through various methods, as detailed in the strategic fluorination section below.
Hydrolysis : If the synthesis involves an ester intermediate, a final hydrolysis step is necessary to yield the carboxylic acid. This is commonly carried out using an aqueous base followed by acidification. libretexts.orgmasterorganicchemistry.com
The specific reaction conditions, including solvents, temperatures, and catalysts, are critical for optimizing the yield and purity of the final product at each stage. libretexts.org
Esterification Reactions in Analogous Systems
Esterification is a fundamental reaction in organic synthesis and is often employed in the preparation of derivatives of benzoic acids. iajpr.com While not always a direct step in the synthesis of the final acid, it is crucial for creating intermediates or for analytical purposes. rsc.org
The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a widely used method. iajpr.combritannica.com For instance, 4-hydroxybenzoic acid can be esterified with various alcohols to produce the corresponding esters. nih.gov
In the context of fluorinated benzoic acids, esterification is a key step for preparing them for analysis by techniques such as gas chromatography-mass spectrometry (GC-MS). rsc.org Heterogeneous catalysts, such as UiO-66-NH2, have been shown to be effective for the methyl esterification of fluorinated aromatic carboxylic acids with methanol. rsc.org The Shiina esterification is another method that utilizes an aromatic carboxylic acid anhydride (B1165640) and a catalyst to produce carboxylic esters from carboxylic acids and alcohols. wikipedia.org
Hydrolysis Procedures in Related Carboxylic Acid Synthesis
The hydrolysis of esters is a common final step in the synthesis of carboxylic acids. britannica.comorgoreview.com This reaction can be catalyzed by either an acid or a base.
Base-catalyzed hydrolysis (saponification) is often preferred because it is an irreversible process. britannica.com The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com The subsequent loss of an alkoxide ion forms the carboxylic acid, which is then deprotonated by the base to form a carboxylate salt. libretexts.orgmasterorganicchemistry.com Acidification of the reaction mixture in a separate step yields the final carboxylic acid. libretexts.orgmasterorganicchemistry.com
Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is a reversible reaction. libretexts.orgbritannica.com To drive the reaction to completion, an excess of water is typically used. orgoreview.com The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. orgoreview.com
Coupling Reactions with Hydroxybenzoic Acid Intermediates
Coupling reactions are instrumental in forming the carbon-oxygen bond necessary for the octyloxy side chain in this compound. A common precursor for this is a hydroxybenzoic acid.
For example, 4-hydroxybenzoic acid can be coupled with an alkyl halide, such as n-octyl bromide, to form the corresponding ether. This reaction is typically carried out in the presence of a base, like sodium hydroxide, in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that then displaces the halide from the alkyl halide in a Williamson ether synthesis.
In some instances, laccase-mediated oxidative coupling of hydroxybenzoic acids can lead to the formation of dimers, which can be important intermediates in polymerization reactions. researchgate.net
Synthesis of Related Octyloxybenzoic Acid and Fluorinated Benzoic Acid Derivatives
The synthesis of related compounds provides valuable insights into the methodologies applicable to this compound.
4-Octyloxybenzoic acid can be synthesized by reacting ethyl p-hydroxybenzoate with n-octyl bromide, followed by hydrolysis of the resulting ester. prepchem.com Another method involves the reaction of 4-hydroxybenzoic acid with n-octyl bromide in the presence of sodium hydroxide and dimethylsulfoxide.
Fluorinated benzoic acids can be prepared through various routes. For example, 4-fluoro-2-methylbenzoic acid can be synthesized from m-fluorotoluene and trichloroacetyl chloride via a Friedel-Crafts acylation reaction, followed by hydrolysis and acidification. google.com Another approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride (B91410) salts. arkat-usa.org This method has been applied to the synthesis of 2-[18F]-fluoro-5-nitrobenzoic acid, a radioligand for Positron Emission Tomography (PET). arkat-usa.org Furthermore, processes for preparing fluorinated benzoic acids can involve the alkylation of a fluorobenzoic acid or the reduction of a fluorobenzoic acid derivative. google.com
The synthesis of derivatives of 4-fluorobenzoic acid has also been explored for their potential as bioactive compounds. globalscientificjournal.comresearchgate.net
Strategic Fluorination Approaches within Benzoic Acid Synthesis
The introduction of a fluorine atom onto a benzene (B151609) ring is a critical step in the synthesis of fluorinated benzoic acids and requires specific strategies.
Nucleophilic Aromatic Substitution (SNAr) : This is a common method where a leaving group on the aromatic ring is displaced by a fluoride ion. The presence of electron-withdrawing groups ortho or para to the leaving group facilitates this reaction. For instance, 4-fluorosalicylic acid can be prepared by the reaction of 2,4-difluorobenzoic acid with sodium hydroxide in dimethyl sulfoxide, where a fluorine atom is displaced by a hydroxyl group. chemicalbook.com
Decarboxylative Fluorination : Recent methods have been developed that involve the decarboxylation of carboxylic acids to generate reactive species that can then be fluorinated. nih.gov For example, silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids using Selectfluor® has been reported. nih.gov
From Phenols : A dearomatization-rearomatization strategy allows for the generation of benzoyl fluorides and benzoic acids from phenols. rsc.org
Catalytic Nucleophilic Fluorination : Hypervalent iodine catalysts have been used for the nucleophilic fluorination of unsaturated amides using BF3·Et2O as the fluorine source, leading to the formation of fluorinated heterocycles. nih.gov
The choice of fluorination strategy depends on the available starting materials, the desired position of the fluorine atom, and the compatibility with other functional groups in the molecule.
Advanced Characterization and Spectroscopic Investigations of 2 Fluoro 4 Octyloxybenzoic Acid and Its Derivatives
Vibrational Spectroscopy Applications (FTIR)
Analysis of Intermolecular Hydrogen Bonding Interactions in Liquid Crystalline Complexes
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for investigating the intricate network of intermolecular hydrogen bonds that govern the formation and stability of liquid crystalline phases. In the context of 2-Fluoro-4-octyloxybenzoic acid and its derivatives, FTIR studies provide critical insights into the association of molecules, particularly the hydrogen bonding involving the carboxylic acid group.
The formation of hydrogen-bonded liquid crystals (HBLCs) often involves the interaction between a proton donor, such as a carboxylic acid, and a proton acceptor. researchgate.net The O-H stretching vibration of the carboxylic acid group is particularly sensitive to its environment. In dilute solutions, a sharp band corresponding to the free (monomeric) hydroxyl group is typically observed. As the concentration increases or in the solid state, this band broadens and shifts to lower wavenumbers, indicating the formation of intermolecular hydrogen bonds, primarily leading to the formation of cyclic dimers.
In liquid crystalline complexes formed by substituted benzoic acids, such as those involving 4-alkoxybenzoic acids and bipyridines, FTIR analysis reveals the coexistence of multiple species in equilibrium. rsc.orgresearchgate.net These include the desired heterocomplexes formed between the acid and the bipyridine, as well as free acid monomers, and dimeric and oligomeric acid species. rsc.orgresearchgate.net The carbonyl stretching region of the FTIR spectrum is particularly informative, as it can be deconvoluted to identify the contributions from these different species. rsc.orgresearchgate.net Molecular modeling often complements these experimental findings, predicting the relative strengths of the hydrogen bonds in the different supramolecular structures. rsc.org For instance, the hydrogen bonds within the heterocomplexes are often found to be stronger than those in the acid dimers. rsc.org The stabilization of the layered smectic phases in these systems is often attributed to the formation of extended hydrogen-bonded catemer strands. rsc.org
Identification of Characteristic Vibrational Modes in Substituted Benzoic Acids
Beyond hydrogen bonding, FTIR spectroscopy is instrumental in identifying the characteristic vibrational modes of the constituent functional groups within substituted benzoic acids. researchgate.net The interpretation of these spectra is often aided by computational methods like Density Functional Theory (DFT), which can predict vibrational frequencies for both monomeric and dimeric forms of the molecules. capes.gov.br
Key vibrational modes for substituted benzoic acids include:
C=O Stretching: The carbonyl stretch of the carboxylic acid is a strong, characteristic band. In the monomeric form, it appears at a higher frequency compared to the hydrogen-bonded dimer, where the bond is weakened. researchgate.net
O-H Stretching: As discussed previously, the O-H stretch is highly sensitive to hydrogen bonding, appearing as a broad band at lower frequencies in associated species. researchgate.net
Aromatic C-H and C=C Stretching: These vibrations appear in their characteristic regions of the spectrum and can be influenced by the nature and position of substituents on the benzene (B151609) ring.
Alkyl C-H Stretching: The octyloxy chain of this compound will exhibit symmetric and asymmetric C-H stretching vibrations.
C-O Stretching: The stretching vibrations of the ether linkage (Ar-O-CH₂) and the carboxylic acid (C-O) will also be present.
C-F Stretching: The carbon-fluorine stretching vibration is typically a strong band, and its position can provide information about the electronic environment of the fluorine atom.
The analysis of these characteristic bands, along with their shifts in different environments, provides a comprehensive picture of the molecular structure and intermolecular interactions of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Proton NMR Spectroscopy for Aromatic and Alkyl Proton Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of hydrogen atoms. In the case of this compound, ¹H NMR allows for the unambiguous assignment of protons in both the aromatic and alkyl regions of the molecule.
Aromatic Protons: The substitution pattern on the benzene ring of this compound gives rise to a distinct set of signals in the aromatic region of the ¹H NMR spectrum. The chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the fluorine, carboxylic acid, and octyloxy substituents. Typically, aromatic protons resonate in the range of δ 6.5-8.5 ppm. The fluorine substituent will introduce additional coupling to the adjacent protons, leading to characteristic splitting patterns that can be used to confirm the substitution pattern.
Alkyl Protons: The octyloxy chain gives rise to a series of signals in the upfield region of the spectrum (typically δ 0.8-4.5 ppm). The methylene (B1212753) group attached to the oxygen atom (O-CH₂) is the most deshielded due to the electronegativity of the oxygen and will appear as a triplet. The terminal methyl group (CH₃) will appear as a triplet at the most upfield position. The remaining methylene groups in the chain will appear as a complex multiplet.
Carbon-13 NMR Spectroscopy for Carbon Skeleton Characterization
Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure of this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. The carbon atom attached to the fluorine atom will exhibit a large C-F coupling constant, which can be a useful diagnostic tool. The carboxyl carbon is typically found at a significantly downfield chemical shift (around 165-185 ppm) due to the deshielding effect of the two oxygen atoms. docbrown.info The carbon atom attached to the octyloxy group will also be shifted downfield.
Alkyl Carbons: The carbon atoms of the octyloxy chain will appear in the upfield region of the spectrum. The chemical shifts of these carbons can be assigned based on their distance from the electronegative oxygen atom.
The following table provides a general overview of the expected ¹³C NMR chemical shifts for substituted benzoic acids.
| Carbon Atom | Typical Chemical Shift (ppm) |
| Carboxyl (C=O) | 165 - 185 |
| Aromatic (C-F) | 155 - 165 (with C-F coupling) |
| Aromatic (C-O) | 150 - 160 |
| Aromatic (unsubstituted) | 115 - 140 |
| Methylene (O-CH₂) | 60 - 70 |
| Methylene (-CH₂-) | 20 - 40 |
| Methyl (-CH₃) | 10 - 20 |
Fluorine-19 NMR Spectroscopy for Fluorine Environment Analysis
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used to specifically probe the environment of fluorine atoms within a molecule. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is a very receptive nucleus for NMR studies. wikipedia.org
A key feature of ¹⁹F NMR is its wide range of chemical shifts, which is significantly larger than that of ¹H NMR. wikipedia.orghuji.ac.il This large dispersion helps to resolve signals from different fluorine environments, even in complex molecules. biophysics.org The chemical shift of the fluorine atom in this compound will be influenced by its position on the aromatic ring and the electronic nature of the other substituents.
Furthermore, ¹⁹F nuclei couple with neighboring protons and other fluorine nuclei, providing valuable structural information through the analysis of coupling constants (J-coupling). huji.ac.il The magnitude of these coupling constants, which can be observed over several bonds (²J, ³J, ⁴J, and even ⁵J), offers insights into the connectivity of the molecule. wikipedia.orgthermofisher.com In the case of this compound, coupling between the fluorine atom and the adjacent aromatic protons would be expected. Decoupling experiments, where the sample is irradiated at the proton resonance frequency, can be used to simplify the ¹⁹F spectrum and remove these couplings if necessary. huji.ac.il
The chemical shift of the fluorine atom provides a sensitive probe of its local electronic environment, making ¹⁹F NMR a powerful tool for studying intermolecular interactions and conformational changes. biophysics.org
Thermal Analysis Techniques for Mesophase Behavior (DSC, POM)
The mesophase behavior of this compound and its derivatives is primarily investigated using Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM). These techniques provide complementary information crucial for characterizing the liquid crystalline properties of these materials.
Differential Scanning Calorimetry (DSC) for Phase Transition Enthalpies
Differential Scanning Calorimetry (DSC) is an essential thermal analysis technique used to determine the temperatures and enthalpy changes associated with the phase transitions of a material. researchgate.net For liquid crystalline compounds like this compound, DSC scans reveal distinct endothermic and exothermic peaks corresponding to transitions between crystalline (Cr), nematic (N), smectic (Sm), and isotropic liquid (I) phases. nih.govresearchgate.net
The transition from a more ordered state to a less ordered one, such as from a crystal to a nematic phase, is an endothermic process that requires energy, whereas the reverse transition upon cooling is exothermic. nih.gov The area under these peaks is directly proportional to the enthalpy of the transition (ΔH), providing quantitative data on the energy changes during phase transitions. umsl.edu
Studies on homologous series of alkyloxybenzoic acids show that these compounds typically form dimeric structures through hydrogen bonding between the carboxylic acid groups. This dimerization significantly influences their mesomorphic behavior. researchgate.net The introduction of a lateral fluorine atom, as in this compound, can alter the molecular packing and intermolecular interactions, thereby affecting the transition temperatures and enthalpies. ossila.com For instance, research on similar fluorinated benzoic acids indicates that the ortho-positioned fluorine can lead to the formation of an intercalated smectic phase. ossila.com
The phase transition temperatures and associated enthalpy values are critical parameters for characterizing the thermal stability and mesomorphic range of these materials. While specific DSC data for the singular compound this compound is not broadly published, data from analogous compounds such as 4-(n-alkoxy)benzoic acids provide a reference for the expected behavior. For example, in mixtures of 4-alkoxybenzoic acids, the transition from a crystal phase to a nematic phase (Cr–N) generally requires more energy than the subsequent transition to an isotropic liquid (N–I). nih.gov
Table 1: Representative Phase Transition Data for a Related Benzoic Acid Derivative
This table provides illustrative data for a similar compound, 4-(decyloxy)benzoic acid, to demonstrate typical values obtained through DSC analysis. The data is based on heating and cooling rates of 10 K·min⁻¹.
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) (J/g) |
| Heating | |||
| Crystal to Smectic C | 97.5 | 99.2 | 85.3 |
| Smectic C to Nematic | 120.1 | 121.5 | 1.2 |
| Nematic to Isotropic | 142.8 | 143.5 | 0.5 |
| Cooling | |||
| Isotropic to Nematic | 142.5 | 141.8 | -0.5 |
| Nematic to Smectic C | 120.5 | 119.8 | -1.1 |
| Smectic C to Crystal | 85.1 | 82.3 | -78.9 |
Note: The data in this table is representative and based on published thermograms for 4-(decyloxy)benzoic acid. researchgate.net Actual values for this compound may vary.
Polarizing Optical Microscopy (POM) for Mesophase Texture and Morphology
Polarizing Optical Microscopy (POM) is a vital technique for the identification and characterization of liquid crystalline mesophases. By observing the unique optical textures that different liquid crystal phases exhibit under polarized light, researchers can identify the specific type of mesophase (e.g., nematic, smectic A, smectic C). researchgate.net
When a liquid crystalline sample is placed between two crossed polarizers, the anisotropic nature of the material causes birefringence, resulting in characteristic textures. For this compound and its derivatives, POM is used to confirm the phase transitions detected by DSC and to identify the morphology of each phase. researchgate.net
Common textures observed for nematic phases in similar benzoic acid compounds include the schlieren texture, characterized by dark brushes, and the marbled texture. researchgate.net Smectic phases often exhibit fan-shaped textures. researchgate.net The observation of these textures upon heating and cooling cycles allows for the unambiguous identification of the mesophases and the determination of the temperature ranges over which they are stable. For instance, studies on related compounds have identified nematic phases through their characteristic thread-like or droplet-like textures. researchgate.net
The combination of DSC and POM provides a comprehensive understanding of the thermotropic liquid crystalline behavior of this compound, mapping out its phase diagram and characterizing the nature of its mesophases.
Other Advanced Analytical Methods
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. chemguide.co.uklibretexts.org For this compound, mass spectrometry would confirm the molecular ion peak corresponding to its molecular weight.
The fragmentation pattern provides further structural confirmation. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into smaller, characteristic fragments. chemguide.co.uklibretexts.org For a carboxylic acid, common fragmentation pathways include the loss of the hydroxyl group (-OH, M-17) and the carboxylic group (-COOH, M-45). libretexts.org The presence of the octyloxy chain would likely lead to a series of peaks separated by 14 mass units, corresponding to the sequential loss of CH₂ groups. libretexts.org The aromatic ring's stability means it will likely be a prominent fragment. libretexts.org The presence of fluorine, a monoisotopic element, simplifies the interpretation of the isotopic pattern of the molecular ion and its fragments, as opposed to compounds containing chlorine or bromine which have significant natural isotopes. youtube.com
X-ray Diffraction for Crystalline and Liquid Crystalline Phase Structural Characterization
X-ray diffraction (XRD) is an indispensable tool for investigating the structural arrangement of molecules in both crystalline and liquid crystalline phases. mdpi.com In the crystalline state, XRD provides detailed information about the unit cell dimensions and molecular packing. For liquid crystalline phases, XRD helps to determine the nature and dimensions of the mesophase ordering.
In the nematic phase of materials like this compound, a diffuse wide-angle reflection would be expected, indicating short-range positional order but long-range orientational order of the molecular long axes. For smectic phases, which possess a layered structure, XRD patterns would show a sharp, low-angle (or small-angle) reflection corresponding to the smectic layer spacing (d). mdpi.com The magnitude of this d-spacing can provide insights into the molecular arrangement within the layers, such as whether the molecules are tilted (in a Smectic C phase) or orthogonal (in a Smectic A phase) to the layer planes, and can confirm the presence of the dimeric structures common to benzoic acids. researchgate.netmdpi.com The introduction of a lateral fluorine atom can influence this packing, potentially leading to intercalated or other complex smectic structures. ossila.com
Inverse Gas Chromatography (IGC) for Thermodynamic Properties
Inverse Gas Chromatography (IGC) is a gas-phase technique used to characterize the physicochemical properties of solid materials, including liquid crystals. azom.com In IGC, the material to be studied, such as this compound, is used as the stationary phase in a chromatography column. Different known volatile compounds (probes) are then injected, and their retention times are measured. nih.gov
From these retention data, various thermodynamic properties can be determined. IGC can be used to measure the Flory-Huggins interaction parameter (χ), which quantifies the interaction between the liquid crystal and a solvent or a polymer. researchgate.netnih.gov This is particularly useful for understanding the miscibility and phase behavior of mixtures containing this compound. Furthermore, IGC can determine surface properties like dispersive surface energy and specific free energy of adsorption, as well as acid-base properties of the material's surface. nih.gov This technique is also highly sensitive for detecting phase transitions, which appear as discontinuities in a plot of retention volume versus reciprocal temperature. azom.com
Theoretical and Computational Studies on 2 Fluoro 4 Octyloxybenzoic Acid Molecular Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation
Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic and structural properties of molecular systems. For 2-Fluoro-4-octyloxybenzoic acid, DFT calculations provide fundamental insights into its conformational landscape, spectroscopic behavior, electronic characteristics, and the nature of its hydrogen bonds.
The conformational flexibility of this compound is primarily dictated by the orientation of the carboxylic acid group and the long octyloxy chain. The carboxylic acid moiety can exist in two main planar conformations: a cis form, where the hydroxyl proton is oriented towards the carbonyl oxygen, and a trans form, where it points away. scispace.com However, in many benzoic acid derivatives, the cis conformer is found to be more stable. scispace.comresearchgate.net
A study on the related 2-fluoro-4-hydroxybenzoic acid revealed the existence of multiple conformers based on the orientation of the hydroxyl and carboxylic acid groups. mdpi.com By analogy, for this compound, the two most stable conformers are anticipated to be the cis and trans forms of the carboxylic acid group. DFT calculations on various 4-substituted benzoic acids have shown that the cis isomers are generally more stable than the trans isomers. researchgate.net For instance, in 4-fluorobenzoic acid, the cis conformer is calculated to be more stable by approximately 7.35 kcal/mol at the DFT/B3LYP/6-311++G(d,p) level of theory. researchgate.net This preference is attributed to favorable intramolecular interactions.
The long octyloxy chain introduces additional conformational complexity. However, it is generally expected that the extended, all-trans conformation of the alkyl chain is the most energetically favorable. The presence of the fluorine atom at the ortho position can influence the planarity of the molecule. In a crystal structure study of the closely related 2-Fluoro-4-(methoxycarbonyl)benzoic acid, the carboxylic acid group was found to be twisted out of the plane of the benzene (B151609) ring by about 20.2 degrees. nih.gov This deviation from planarity is a result of the steric and electronic effects of the ortho-fluoro substituent.
Table 1: Calculated Relative Stabilities of 4-Substituted Benzoic Acid Conformers
| Substituent (R) | Conformer | Relative Stability (kcal/mol) | Method |
| H | cis | 0.00 | DFT/B3LYP/6-311++G(d,p) |
| H | trans | 6.81 | DFT/B3LYP/6-311++G(d,p) |
| F | cis | 0.00 | DFT/B3LYP/6-311++G(d,p) |
| F | trans | 7.35 | DFT/B3LYP/6-311++G(d,p) |
| OH | cis | 0.00 | DFT/B3LYP/6-311++G(d,p) |
| OH | trans | 7.24 | DFT/B3LYP/6-311++G(d,p) |
| NH₂ | cis | 0.00 | DFT/B3LYP/6-311++G(d,p) |
| NH₂ | trans | 6.98 | DFT/B3LYP/6-311++G(d,p) |
Data adapted from a theoretical study on 4-substituted benzoic acids. researchgate.net
DFT calculations are instrumental in predicting vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. For benzoic acid derivatives, the vibrational modes of the carboxylic acid group, particularly the O-H and C=O stretching frequencies, are of significant interest as they are sensitive to hydrogen bonding and conformation.
In a study of 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid, DFT calculations at the B3LYP/6-311++G level of theory provided vibrational frequencies that showed good agreement with experimental FTIR and FT-Raman spectra after scaling. mdpi.com Similar computational approaches for this compound would allow for a detailed assignment of its vibrational spectrum. Key expected vibrational modes would include the aromatic C-H stretching, C=C stretching of the phenyl ring, C-O stretching of the ether and carboxylic acid groups, and the characteristic C-F stretching mode.
Furthermore, DFT can predict nuclear magnetic resonance (NMR) chemical shifts. For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra would be invaluable for structural confirmation and for understanding the electronic environment of the different nuclei within the molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the electronic properties and chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and optical properties. nih.gov
For substituted benzoic acids, the HOMO is typically a π-orbital delocalized over the benzene ring and the carboxyl group, while the LUMO is a π*-antibonding orbital. The presence of the electron-donating octyloxy group at the para position is expected to raise the energy of the HOMO, while the electron-withdrawing fluorine atom at the ortho position would lower the energy of both the HOMO and LUMO.
Table 2: Calculated HOMO, LUMO, and Energy Gap for Substituted Benzoic Acid Dimers
| Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 4-Pentyloxy | -6.21 | -0.98 | 5.23 |
| 4-Heptyloxy | -6.18 | -1.01 | 5.17 |
| 3-Pentyloxy | -6.32 | -1.12 | 5.20 |
| 3-Heptyloxy | -6.29 | -1.15 | 5.14 |
Data adapted from a DFT study on alkanoyloxy benzoic acids, which are structurally related to alkoxybenzoic acids. nih.gov
In the solid state and in non-polar solvents, benzoic acids are known to form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups. quora.comvjst.vn The geometry and energy of these hydrogen bonds are critical for the formation of liquid crystalline phases.
DFT calculations can accurately predict the structure and binding energy of the this compound dimer. Theoretical studies on benzoic acid dimers have shown that the O-H···O hydrogen bond length is typically around 1.6-1.8 Å. vjst.vn The binding energy of these dimers is substantial, often in the range of 14-17 kcal/mol, indicating a very stable association. researchgate.net
The fluorine substituent can also participate in weaker C-H···F hydrogen bonds, which can further influence the packing and stability of the supramolecular structures. nih.gov DFT calculations would allow for the quantification of the energies of both the primary O-H···O hydrogen bonds and any secondary C-H···F interactions, providing a complete picture of the intermolecular forces at play.
Table 3: Calculated Hydrogen Bond Energies for 4-Substituted Benzoic Acid Dimers
| Substituent (R) | Hydrogen Bond Energy (kcal/mol) | Method |
| H | 16.27 | DFT/B3LYP/6-311++G(d,p) |
| F | 16.48 | DFT/B3LYP/6-311++G(d,p) |
| OH | 16.54 | DFT/B3LYP/6-311++G(d,p) |
| NH₂ | 16.48 | DFT/B3LYP/6-311++G(d,p) |
Data adapted from a theoretical study on 4-substituted benzoic acids. The energies are corrected for basis set superposition error (BSSE). researchgate.net
Molecular Dynamics Simulations for Supramolecular Assemblies and Intermolecular Interactions
While DFT is excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for investigating the behavior of large assemblies of molecules and their dynamic properties over time. For this compound, MD simulations can provide invaluable insights into the formation and stability of its liquid crystalline phases.
By simulating a system containing many molecules of this compound, it is possible to observe the spontaneous formation of ordered structures, such as the nematic and smectic phases characteristic of liquid crystals. These simulations can reveal how the interplay of hydrogen bonding, π-π stacking between the aromatic rings, and van der Waals interactions involving the octyloxy chains leads to the emergence of mesophases.
MD simulations of alkoxybenzoic acids have been used to study molecular dynamics in the solid phase, revealing motions such as the reorientation of methyl groups and self-diffusion at different temperatures. aip.org Similar simulations for this compound would allow for the characterization of molecular motions within the liquid crystal phases, providing a link between molecular behavior and macroscopic properties like viscosity and dielectric anisotropy.
Quantum Chemical Modeling of Fluorinated and Alkyl-Substituted Benzoic Acids
Quantum chemical modeling encompasses a range of methods, including DFT and ab initio calculations, that can be used to systematically study the effects of different substituents on the properties of benzoic acid. By modeling a series of fluorinated and alkyl-substituted benzoic acids, it is possible to decouple the electronic and steric effects of the fluoro and octyloxy groups in this compound.
Studies on various fluorinated aromatic carboxylic acids have shown that the position and number of fluorine atoms significantly impact the molecule's acidity, dipole moment, and intermolecular interactions. nih.gov The high electronegativity and small size of the fluorine atom can lead to significant changes in the electronic distribution and can introduce specific interactions like C-H···F hydrogen bonds. nih.gov
Computational Prediction of Molecular Interactions and Binding Affinities
The prediction of how a molecule like this compound will interact with biological targets is a cornerstone of modern drug discovery and materials science. Computational methods, particularly molecular docking and binding affinity calculations, provide valuable insights into these interactions at an atomic level. While specific computational studies on this compound are not extensively available in public literature, we can infer its potential behavior by examining studies on structurally related benzoic acid derivatives. These studies help to model the likely contributions of the fluoro, carboxyl, and octyloxy functional groups to molecular recognition and binding.
The primary molecular interactions that this compound is predicted to form include hydrogen bonds, hydrophobic interactions, and halogen bonds. The carboxylic acid group is a potent hydrogen bond donor and acceptor. The fluorine atom can act as a weak hydrogen bond acceptor and is also capable of forming halogen bonds, which are non-covalent interactions involving a halogen atom. The long octyloxy chain is expected to be a major contributor to hydrophobic interactions, anchoring the molecule in hydrophobic pockets of target proteins.
Molecular docking simulations are frequently employed to predict the binding pose and affinity of a ligand to a protein. In a study investigating various benzoic acid derivatives as potential inhibitors of the SARS-CoV-2 main protease, the importance of different substituents on the benzoic acid scaffold was highlighted. mdpi.com For instance, the presence of hydroxyl groups was found to increase the docking score, suggesting favorable interactions. mdpi.com While this study did not include this compound, it did analyze octyl gallate, a molecule featuring an eight-carbon alkyl chain. Octyl gallate exhibited a remarkable docking score, underscoring the significant contribution of the long alkyl chain to binding affinity, likely through extensive hydrophobic interactions within the protein's binding site. mdpi.com
To illustrate the potential binding affinities of substituted benzoic acids, the following table presents docking scores for a selection of derivatives against the SARS-CoV-2 main protease, as reported in a computational screening study. mdpi.com
| Compound Name | Docking Score (kcal/mol) |
| Benzoic acid | -29.59 |
| Syringic acid | -37.25 |
| Gallic acid | -38.31 |
| Octyl gallate | -60.22 |
| This table is interactive. You can sort the data by clicking on the column headers. |
Data sourced from a molecular docking study on benzoic acid derivatives against the SARS-CoV-2 main protease. mdpi.com
The data clearly indicates that the addition of functional groups capable of hydrogen bonding (hydroxyl groups in syringic and gallic acid) and a long alkyl chain for hydrophobic interactions (octyl gallate) significantly improves the predicted binding affinity compared to the parent benzoic acid.
Further insights can be gained from studies on other substituted benzoic acids. For example, research on halo-substituted ester/amide derivatives as urease inhibitors demonstrated that the nature and position of the halogen substituent play a crucial role in the inhibitory activity. researchgate.net Molecular docking of these compounds revealed that they engage in hydrogen bonding and hydrophobic interactions within the enzyme's active site. researchgate.net Similarly, studies on hydroxyl-substituted benzoic acid derivatives as tyrosinase inhibitors have shown that the position of the hydroxyl group influences the binding mode and inhibitory kinetics. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies on benzoylaminobenzoic acid derivatives have revealed that inhibitory activity is often correlated with increased hydrophobicity and molar refractivity. nih.gov This further supports the expectation that the octyloxy chain of this compound would be a key determinant of its binding affinity.
Structure Activity and Structure Mesophase Relationships in 2 Fluoro 4 Octyloxybenzoic Acid Derivatives
Influence of Fluoro-Substitution on Molecular Interactions and Phase Behavior
The introduction of a fluorine atom onto the aromatic core of a mesogenic molecule, such as in 2-Fluoro-4-octyloxybenzoic acid, profoundly influences its physical properties and liquid crystalline behavior. The high electronegativity and small size of the fluorine atom lead to significant changes in intermolecular forces, which in turn dictate the type and stability of the mesophases.
Positional Isomerism Effects on Mesomorphism
The position of the fluoro-substituent on the benzoic acid ring is critical in determining the mesomorphic properties. Lateral fluorine substitution, as seen in this compound, directly impacts molecular packing and, consequently, the stability of liquid crystal phases. nih.govresearchgate.net Studies on analogous systems, such as fluorinated terphenyls, show that lateral fluoro-substituents tend to reduce melting points and enhance the stability of tilted smectic phases. biointerfaceresearch.com
For instance, comparing different positional isomers of fluorinated 4-alkoxybenzoic acids reveals distinct phase behaviors. Hydrogen-bonded liquid crystal mixtures derived from 4-alkoxy-3-fluorobenzoic acid derivatives (nOBAF) and 4-alkoxy-2,3-difluorobenzoic acid derivatives (nOBAFF) show that the position and number of fluorine atoms are key. researchgate.net Mixtures with a bilateral fluorine substituent (e.g., on both sides of a hydrogen-bonded complex) tend to exhibit both smectic A (SmA) and smectic C (SmC) phases, whereas those with a unilateral fluorine substituent show nematic and SmA phases. researchgate.net The introduction of a lateral fluorine atom can disrupt molecular packing, which often leads to a reduction in the stability of highly ordered phases and can suppress smectic phase formation in favor of nematic phases. researchgate.netbiointerfaceresearch.com Comparing series of chiral benzoate (B1203000) core compounds, it was found that moving a fluoro-substituent from an ortho to a meta position relative to the alkoxy chain can suppress certain smectic phases while promoting others, highlighting the subtle yet powerful influence of positional isomerism. bohrium.com
Impact on Dielectric Anisotropy and Birefringence in Liquid Crystal Systems
The following table presents data on how fluoro-substitution in a host liquid crystal (LC) mixture can affect dielectric anisotropy and birefringence.
| Substituent in Benzoic Acid | Effect on Dielectric Anisotropy (Δε) | Effect on Birefringence (Δn) | Reference |
| Fluoro-group | Increases Δε | Increases Δn | researchgate.net |
| Nitro-group and Fluoro-group | Significant increase in Δε and Δn | Significant increase in Δn | researchgate.net |
This table illustrates the general trends observed when incorporating fluorinated additives into liquid crystal mixtures.
Effects on Hydrogen Bonding Networks
For carboxylic acid-based liquid crystals, the formation of hydrogen-bonded dimers is a fundamental driver of mesomorphism. nih.gov These dimers effectively elongate the molecule, promoting the anisotropy required for liquid crystal phase formation. semanticscholar.orgwhiterose.ac.uk The introduction of an ortho-fluoro substituent, as in this compound, can modulate the nature of these hydrogen bonds. The electron-withdrawing nature of fluorine influences the acidity of the carboxylic proton and the basicity of the carbonyl oxygen, thereby affecting the strength of the intermolecular hydrogen bond.
Role of Alkyl Chain Length on Mesophase Stability, Range, and Molecular Packing
The length of the flexible alkyl chain (the octyloxy group in this case) is a crucial determinant of mesophase behavior in calamitic liquid crystals. nih.gov In homologous series like the 4-n-alkoxybenzoic acids, increasing the alkyl chain length generally promotes the formation of more ordered smectic phases at the expense of the nematic phase. researchgate.netscilit.com This is because longer chains enhance intermolecular van der Waals interactions, which favor the layered arrangement of smectic phases.
The stability of the mesophases, indicated by the clearing temperature (the transition from a liquid crystal phase to the isotropic liquid), is also strongly dependent on chain length. Often, a characteristic "odd-even" effect is observed, where the clearing temperatures alternate as the number of carbon atoms in the alkyl chain increases from odd to even. derpharmachemica.com This is attributed to the change in molecular anisotropy caused by the orientation of the terminal C-C bond relative to the long axis of the molecular core. derpharmachemica.com An increase in the alkoxy chain length typically results in an expanded temperature range for the mesophase. researchgate.net
The table below shows the transition temperatures for a homologous series of 4-n-alkoxybenzoic acids, which illustrates the effect of chain length.
| n (Alkyl Chain Length) | Melting Point (°C) | Nematic to Isotropic (°C) | Smectic C to Nematic (°C) | Smectic C to Isotropic (°C) |
| 3 | 147 | 154 | - | - |
| 4 | 147 | 160 | - | - |
| 5 | 136 | 152 | - | - |
| 6 | 125 | 154 | - | - |
| 7 | 102 | 147 | 97 | - |
| 8 | 107 | 147 | 100 | - |
| 9 | 95 | 143 | 114 | - |
| 10 | 104 | 140 | 124 | - |
| 16 | 112 | - | 131 | 134 |
Data adapted from literature for the 4-n-alkoxybenzoic acid series to illustrate general trends. semanticscholar.orgscilit.com
Design Principles for Modulating Mesogenic Properties through Structural Modification
The design of liquid crystals with specific properties, such as this compound, follows a set of established structure-property relationships. nih.gov The fundamental architecture of a calamitic liquid crystal involves a rigid core, flexible terminal groups, and often a linking group. nih.govslideserve.comslideplayer.com
The Rigid Core: The aromatic core (the fluorinated benzene (B151609) ring) provides the necessary structural rigidity and anisotropy. slideserve.comslideplayer.com The choice of aromatic or alicyclic rings in the core is a primary determinant of the material's polarizability and, consequently, its mesophase stability. slideserve.com
Terminal Chains: The flexible terminal alkyl chains (the octyloxy group) influence the melting point and the type and range of the mesophase. semanticscholar.orgresearchgate.net As discussed, longer chains promote smectic phases. The introduction of fluorine into the terminal chain is another strategy to induce micro-segregation and create novel, complex phase behaviors. nih.govtandfonline.comfigshare.com
Hydrogen Bonding: For molecules like benzoic acids, hydrogen bonding acts as a non-covalent linking group, effectively creating a supramolecular dimer with enhanced anisotropy. semanticscholar.orgwhiterose.ac.uk Modifying the electronic character of the core through substitution (e.g., with fluorine) directly impacts the strength and nature of this crucial interaction. cdnsciencepub.com
By systematically varying these structural elements—core structure, lateral substituents, and terminal chains—it is possible to precisely modulate and optimize the mesogenic properties of a material for specific applications. slideplayer.com
Investigating the "Ortho Effect" and its Implications on Acidity and Reactivity
The "ortho effect" is a well-documented phenomenon in organic chemistry where a substituent at the ortho position of a benzoic acid derivative imparts properties that are anomalous compared to its meta and para isomers. wikipedia.orgcdnsciencepub.com A key manifestation of this effect is that ortho-substituted benzoic acids are almost always stronger acids than benzoic acid itself, regardless of whether the substituent is electron-donating or electron-withdrawing. libretexts.orgbyjus.comvedantu.com
The primary explanation for this increased acidity is Steric Inhibition of Resonance (SIR). vedantu.com The steric hindrance between the ortho substituent (the fluorine atom) and the carboxylic acid group forces the -COOH group to twist out of the plane of the benzene ring. wikipedia.orgcdnsciencepub.com This rotation disrupts the π-conjugation between the carboxyl group and the aromatic ring. While this destabilizes the neutral acid molecule, it has less of an effect on the conjugate base (the carboxylate anion), where resonance is primarily within the -COO⁻ group itself. The net result is a stabilization of the carboxylate anion relative to the undissociated acid, which leads to an increase in acidity (a lower pKa). wikipedia.orgvedantu.com
| Compound | pKa in water (25 °C) | Key Effect | Reference |
| Benzoic Acid | 4.20 | Baseline | libretexts.org |
| 2-Fluorobenzoic Acid | 3.27 | Ortho effect (steric and electronic) | nih.gov |
| 2-Chlorobenzoic Acid | 2.94 | Ortho effect; weaker +M effect than F | nih.gov |
| 4-Fluorobenzoic Acid | 4.14 | Dominant +M effect over weaker -I effect at para position | quora.com |
Applications and Advanced Materials Development Incorporating 2 Fluoro 4 Octyloxybenzoic Acid
Liquid Crystalline Materials Development
The primary application of 2-Fluoro-4-octyloxybenzoic acid is in the development of advanced liquid crystalline (LC) materials. The specific combination of its structural elements—the octyloxy tail, the benzoic acid head, and the lateral fluorine atom—allows for the precise tuning of material properties.
The design of liquid crystal molecules, or mesogens, is a strategic process aimed at achieving specific physical and electro-optic characteristics. The structure of this compound is inherently suited for this purpose. The rigid phenyl ring provides the necessary anisotropy, while the flexible octyloxy chain promotes the formation of mesophases over a specific temperature range.
The introduction of a lateral fluorine atom is a key design choice for enhancing electro-optic performance. This modification can influence several critical parameters, including dielectric anisotropy, viscosity, and optical birefringence. In the broader context of benzoic acid derivatives used in liquid crystal formulations, modifications to the molecular structure are known to directly impact the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov This energy gap is a crucial factor in determining the chemical reactivity and the optical properties of the material, which are vital for the development of LCs with novel characteristics. nih.gov The synthesis of such molecules often involves multi-step organic reactions to precisely place the fluoro and alkoxy groups on the benzoic acid scaffold, yielding materials tailored for specific applications.
The carboxylic acid group (-COOH) in this compound is a potent hydrogen-bond donor. This functionality is extensively exploited to form supramolecular structures known as hydrogen-bonded liquid crystals (HBLCs). nih.gov Through intermolecular hydrogen bonding, the benzoic acid can form dimeric structures or, more complex assemblies with complementary hydrogen-bond acceptor molecules. researchgate.netrsc.org
Research on related benzoic acid derivatives, such as 4-(octyloxy)benzoic acid, has shown that they readily form HBLC complexes with other molecules like 4-alkylbenzoic acids or pyridine-based derivatives. researchgate.netconicet.gov.arnih.gov This self-assembly process, driven by molecular recognition, can lead to the formation of new mesogenic structures with distinct thermal stabilities and phase behaviors, including the induction of smectic and nematic phases that may not be present in the individual components. conicet.gov.arnih.gov The ability of this compound to participate in these strong, directional interactions makes it an excellent candidate for creating novel HBLC systems with tailored properties.
The enhanced electro-optic properties and stable mesophases of materials derived from this compound make them promising for various technological applications. Derivatives of benzoic acid are fundamental components in the formulation of liquid crystal mixtures used in modern display devices. nih.gov The ability to form ordered structures through hydrogen bonding is a key factor in their suitability for these technologies. nih.gov
The fast switching speeds and high contrast ratios required for high-performance liquid crystal displays (LCDs) can be achieved by tuning the molecular properties of the constituent mesogens. Furthermore, the response of these ordered materials to external stimuli, such as electric fields, makes them ideal for use in optical switches and light modulators. There is also potential for their use in sensor applications, where interactions with an analyte could disrupt the delicate liquid crystal ordering, leading to a detectable optical signal.
The exploration of liquid crystals in high-frequency domains is an emerging area of research. Spectroscopic studies on related compounds, such as 4-octyloxybenzoic acid, have been performed in the terahertz (THz) frequency range using Fourier Transform Infrared (FTIR) methods. researchgate.net These studies identify distinct absorption bands and vibrational modes, providing fundamental insights into molecular dynamics. researchgate.net Given that this compound belongs to the same class of materials, it stands as a candidate for investigation in GHz and THz applications, which could include high-speed data modulation, novel spectroscopy techniques, and components for next-generation wireless communication systems.
Utilization as Intermediates in the Synthesis of Functional Molecules and Advanced Organic Materials
Beyond its direct use in liquid crystal mixtures, this compound serves as a crucial intermediate in the synthesis of more complex functional molecules and advanced organic materials. alfa-chemistry.comalfa-chemistry.com The carboxylic acid group provides a reactive handle for a variety of chemical transformations, most notably esterification. This allows the molecule to be incorporated as a structural unit into larger, multi-component systems such as advanced dyes, photographic materials, or other functional organic compounds where its specific electronic and physical properties are desired. Chemical suppliers list it as a building block for materials science, underscoring its role as a foundational component for creating new substances. spectrumchemical.comtcichemicals.com
Development of Novel Conjugates and Polymeric Materials
The functional handle of this compound also allows for its incorporation into polymers, leading to the development of novel conjugates and polymeric materials. A significant application in this area is the synthesis of side-chain liquid crystal polymers (SCLCPs). In this architecture, the mesogenic unit, derived from the benzoic acid, is covalently attached as a side chain to a flexible polymer backbone.
A closely related compound, 4-(4-Octyloxybenzoyloxy)benzoic acid, has been identified as an important intermediate specifically for the synthesis of these side-chain ligands for polymeric liquid crystals. researchgate.net This demonstrates a clear pathway where this compound can be used to create polymers that combine the responsive optical properties of liquid crystals with the mechanical durability and processing advantages of polymeric materials. researchgate.net Such materials are of interest for applications including data storage, specialty optical films, and actuators.
Exploration of Biological and Pharmacological Relevance of 2 Fluoro 4 Octyloxybenzoic Acid and Analogues
Antimicrobial Activity and Structure-Activity Relationships of Related Fluorinated Benzoic Acids
Fluorinated benzoic acids represent a class of compounds that have garnered attention for their potential antimicrobial effects. Research into benzoic acid and its derivatives has established their utility as antibacterial and antifungal agents. researchgate.net The mechanism of action for benzoic acid often involves the disruption of bacterial cell homeostasis through the release of hydrogen ions into the cytoplasm. researchgate.net The introduction of fluorine into the benzoic acid scaffold can significantly modulate this activity.
Studies on fluorobenzoylthiosemicarbazides, which are derived from fluorobenzoic acids, have shown that the substitution pattern on the N4 aryl position heavily influences their antibacterial response. nih.gov For instance, trifluoromethyl derivatives demonstrated notable activity against both reference strains and pathogenic clinical isolates of Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov
The structure-activity relationship (SAR) is critical in understanding the efficacy of these compounds. For 2-substituted benzoic acid derivatives, the presence of electron-withdrawing groups at the 4- or 5-position significantly enhances antimicrobial activity. nih.gov The most potent activity was observed with a 5-trifluoromethyl-2-benzoic acid structure. nih.gov Conversely, moving the benzoic acid group to the 3-position can lead to a loss of antimicrobial activity, highlighting the importance of the substituent's position. nih.gov The synthesis of hydrazide hydrazones from 4-fluorobenzoic acid has also been explored as a route to potential new antimicrobial agents. globalscientificjournal.comresearchgate.net
Potential as Molecular Probes or Inhibitors in Biochemical Pathways
Beyond their antimicrobial applications, fluorinated benzoic acid derivatives are being investigated for their ability to interact with and inhibit specific proteins involved in disease pathways. This makes them valuable as molecular probes to study these pathways and as starting points for the development of targeted therapies.
Targeting Anti-Apoptotic Proteins
A significant area of research for benzoic acid derivatives is their potential to target anti-apoptotic proteins, which are key regulators of programmed cell death (apoptosis). nih.gov Cancer cells often overexpress these proteins, such as those in the Bcl-2 family (including Bcl-2, Bcl-xL, Mcl-1, and Bfl-1), to evade apoptosis and promote their survival. nih.govnih.gov Therefore, inhibitors of these proteins are attractive targets for cancer therapy. nih.gov
A 2,5-substituted benzoic acid scaffold has been designed to act as a dual inhibitor of the anti-apoptotic proteins Mcl-1 and Bfl-1, showing equipotent binding to both. nih.gov The development of such inhibitors is crucial, as Mcl-1 is a known resistance factor to other therapies. nih.gov Similarly, a new class of 3-aryl-rhodanine benzoic acid derivatives has been synthesized and found to bind to Bcl-2 with submicromolar affinity, demonstrating selectivity over Bcl-xL and Mcl-1. nih.gov These compounds also exhibited antiproliferative activity in human tumor cell lines. nih.gov
The development of these inhibitors often relies on understanding the structural interactions between the compound and the protein's binding groove. nih.gov Computationally designed protein inhibitors have been created for each of the six human pro-survival BCL2 family proteins, revealing unique dependencies of cancer cell lines on these proteins for survival. elifesciences.org Small molecule inhibitors of these proteins, such as ABT-737 and obatoclax, have demonstrated potent antiviral activity, suggesting that their therapeutic potential may extend beyond cancer. nih.gov
Role in Medicinal Compound Preparation and Drug Discovery Efforts
2-Fluoro-4-octyloxybenzoic acid and its analogs serve as important building blocks in the synthesis of more complex molecules for medicinal applications. The presence of the fluorine atom and the octyloxy chain provides specific physicochemical properties that can be advantageous in drug design. For example, 2-Fluoro-4-hydroxybenzoic acid is a key intermediate for synthesizing liquid crystals and active pharmaceutical ingredients (APIs). ossila.com The ortho-positioned fluoride (B91410) can influence the mesogenic properties of the final molecule. ossila.com
The synthesis of fluorinated benzoic acids can be achieved through various methods, including the nucleophilic fluorination of 1-arylbenziodoxolones. arkat-usa.org This allows for the single-step preparation of compounds like 2-fluoro-5-nitrobenzoic acid, a potential radioligand for Positron Emission Tomography (PET). arkat-usa.org The Ullmann reaction is another method used to synthesize derivatives, such as 4-Fluoro-2-(phenylamino)benzoic acid, from 2-bromo-4-fluorobenzoic acid and aniline. nih.gov Such anthranilic acid derivatives are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
In the realm of drug discovery, fragment-based approaches have successfully utilized benzoic acid derivatives. nih.gov For instance, the development of inhibitors for the anti-apoptotic protein Bcl-xL started with the screening of a small molecule library that identified a fluoro-biaryl acid as a key interacting fragment. nih.gov Structure-activity relationship (SAR) studies are crucial in optimizing these fragments into potent drug candidates. For example, in a series of tricyclic benzoic acid inhibitors of the FTO protein, an analog, 13a, was identified that exerted a strong antiproliferative effect on acute myeloid leukemia (AML) cells. researchgate.net
Investigation of Antioxidant Properties in Alkyl-Substituted Benzoic Acid Derivatives
Phenolic compounds, including benzoic acid derivatives, are well-known for their antioxidant properties, which stem from their ability to scavenge free radicals. antiox.orgresearchgate.netantiox.org The antioxidant capacity of these molecules is highly dependent on their structure, particularly the position and number of hydroxyl groups on the benzene (B151609) ring. antiox.orgresearchgate.netantiox.orgnih.gov
Studies on hydroxybenzoic acids have shown that derivatives with hydroxyl groups in the ortho and para positions relative to the carboxylate group exhibit the best antioxidant properties against superoxide (B77818) radicals. antiox.orgresearchgate.net For instance, 2-hydroxybenzoic acid (salicylic acid) is a particularly effective antioxidant. antiox.org Dihydroxybenzoic acids with hydroxyl groups at the ortho and para positions are more effective than those with meta-positioned hydroxyls. antiox.org A study of 25 natural antioxidant phenolic compounds confirmed that the degree of hydroxylation is important, with meta-positioned hydroxyl groups significantly increasing antioxidant activity. nih.gov
The presence of alkyl chains, such as the octyloxy group in this compound, can also influence the compound's properties, although the direct impact on antioxidant activity is part of a complex structure-activity relationship. Research on various phenolic acids has demonstrated that while the core ring structure and its hydroxyl groups are primary determinants of antioxidant efficacy, other substituents also play a role. mdpi.com For example, in one study, while all tested phenolic acids showed some antioxidant effect, clear trends related to side chains were not always observed, indicating that the ring structure itself has a more significant effect. mdpi.com A comprehensive analysis using ferric reducing antioxidant power (FRAP) assay found that the key factor for high antioxidant activity was the presence of two or more hydroxyl groups in an ortho or para position to each other. nih.gov
Future Research Directions and Emerging Paradigms for 2 Fluoro 4 Octyloxybenzoic Acid
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of 2-Fluoro-4-octyloxybenzoic acid involves multi-step procedures that can be resource-intensive. Future research will likely focus on developing more efficient and environmentally benign synthetic routes.
Key areas for future investigation include:
Green Chemistry Approaches: The adoption of green chemistry principles is paramount. This includes the use of microwave-assisted synthesis to drastically reduce reaction times and energy consumption. tandfonline.comrri.res.inchemeurope.com The exploration of solvent-free reactions or the use of greener solvents like ionic liquids could further enhance the sustainability of the synthesis. rri.res.in
Catalytic C-H Fluorination: A significant advancement would be the development of methods for the direct and selective fluorination of the benzoic acid backbone. researchgate.net This would bypass the need for pre-functionalized starting materials, leading to a more atom-economical process.
Biocatalysis: The use of enzymes or whole-cell biotransformations presents a novel and sustainable approach. tandfonline.com Research into enzymes that can selectively hydroxylate and then be converted to the octyloxy group, or microorganisms that can perform the entire synthesis from a simple precursor, could revolutionize the production of this and similar liquid crystals.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, higher yields. tandfonline.comchemeurope.com | Optimization of reaction conditions for the etherification and carboxylation steps. |
| Catalytic C-H Fluorination | Increased atom economy, reduced waste. researchgate.net | Development of selective and efficient catalysts for the fluorination of benzoic acid derivatives. |
| Biocatalysis | Environmentally benign, high selectivity. tandfonline.com | Identification and engineering of enzymes for the synthesis of fluorinated and alkylated benzoic acids. |
Advanced Characterization Techniques for Dynamic Processes and Complex Systems
While standard techniques like polarized optical microscopy (POM) and differential scanning calorimetry (DSC) are well-established for characterizing liquid crystal phases bhu.ac.innih.gov, future research should employ more advanced methods to probe the dynamic behavior of this compound.
Emerging characterization paradigms include:
In-Situ 4D Scanning Transmission Electron Microscopy (4D-STEM): This powerful technique can provide real-time, nanoscale insights into the structural dynamics of the liquid crystalline phases, including phase transitions and defect formation. oup.com
Time-Resolved Spectroscopy: Techniques such as time-resolved Fourier-transform infrared (FTIR) spectroscopy can be used to study the dynamics of hydrogen bond formation and breaking, which are crucial to the mesogenic properties of this compound.
Advanced Rheological Studies: Probing the viscoelastic properties under various conditions of shear and temperature can reveal detailed information about the flow behavior and mechanical properties of the different mesophases.
| Technique | Information Gained | Future Research Application |
| In-Situ 4D-STEM | Real-time visualization of nanoscale structural dynamics. oup.com | Studying the kinetics of phase transitions and the influence of surfaces on alignment. |
| Time-Resolved FTIR | Dynamics of intermolecular interactions (e.g., hydrogen bonding). | Understanding the role of hydrogen bonding in the formation and stability of different mesophases. |
| Advanced Rheology | Viscoelastic properties and flow behavior. | Correlating molecular structure with macroscopic mechanical properties for device applications. |
Deeper Computational Insights into Reaction Mechanisms and Supramolecular Interactions
Computational modeling is an indispensable tool for understanding and predicting the behavior of liquid crystals. Future computational studies on this compound are expected to move beyond static calculations to more dynamic and predictive simulations.
Future computational research directions include:
Molecular Dynamics (MD) Simulations: Large-scale MD simulations can provide detailed insights into the collective behavior of molecules, including the formation of different mesophases, the dynamics of phase transitions, and the diffusion of molecules within the liquid crystalline matrix. nih.govmrs-j.orgresearchgate.netrsc.org
Quantum Chemical Calculations: High-level quantum chemical calculations can be used to accurately predict molecular properties such as dipole moments, polarizability, and intermolecular interaction energies. This information is crucial for understanding the driving forces behind the formation of specific liquid crystal phases.
Machine Learning (ML) Approaches: ML algorithms can be trained on experimental and computational data to predict the liquid crystalline properties of new derivatives of this compound, accelerating the discovery of new materials with desired properties. rsc.orgresearchgate.net
| Computational Method | Predicted Properties | Impact on Research |
| Molecular Dynamics (MD) | Phase transition temperatures, diffusion coefficients, structural organization. nih.govmrs-j.orgresearchgate.net | Guiding the design of molecules with specific mesophase behaviors. |
| Quantum Chemistry | Dipole moments, polarizability, intermolecular interaction energies. | Understanding the fundamental origins of the liquid crystalline properties. |
| Machine Learning (ML) | Prediction of mesophase type and transition temperatures for new derivatives. rsc.orgresearchgate.net | Accelerating the discovery of novel liquid crystal materials. |
Tailoring Structure-Property Relationships for Highly Specific Niche Applications
The versatility of the this compound structure allows for systematic modifications to tailor its properties for specific applications beyond conventional displays.
Future research should focus on:
Varying the Alkyl Chain: Systematically altering the length and branching of the alkyl chain can fine-tune the transition temperatures and the type of mesophases observed.
Modifying the Aromatic Core: Introducing additional substituents on the benzene (B151609) ring can significantly impact the molecule's polarity, polarizability, and shape, leading to the emergence of novel liquid crystalline phases.
Chiral Derivatives: The synthesis of chiral derivatives of this compound could lead to the formation of ferroelectric or antiferroelectric liquid crystal phases, which are of interest for fast-switching display devices.
| Structural Modification | Affected Property | Potential Niche Application |
| Alkyl Chain Length/Branching | Mesophase type and transition temperatures. | Temperature sensors, tunable optical components. |
| Aromatic Core Substitution | Polarity, polarizability, molecular shape. | High-frequency electro-optical modulators, nonlinear optics. |
| Introduction of Chirality | Induction of ferroelectric/antiferroelectric phases. | Fast-switching displays, spatial light modulators. |
Expanding Biological and Biomedical Applications through Rational Design
The unique combination of a fluorinated aromatic core and a lipophilic tail suggests that this compound and its derivatives could have potential biological applications. The lipophilicity of a compound is a key factor in its ability to penetrate biological membranes. nih.govresearchgate.netresearchgate.net
Emerging research areas include:
Drug Delivery Systems: Liquid crystalline phases can be used to encapsulate and control the release of therapeutic agents. mdpi.comirma-international.orgcttss.innih.govijpsonline.com The amphiphilic nature of this compound makes it a candidate for forming lyotropic liquid crystal phases for drug delivery applications.
Antimicrobial Agents: Fluorinated benzoic acid derivatives have been shown to possess antimicrobial properties. globalresearchonline.net The long octyloxy chain could enhance the ability of the molecule to disrupt bacterial cell membranes.
Enzyme Inhibition: The structural motifs present in this compound could be tailored to interact with the active sites of specific enzymes, making it a scaffold for the development of novel enzyme inhibitors. Benzoic acid derivatives have been shown to modulate the activity of cellular protein degradation systems. nih.gov
| Potential Application | Rationale | Future Research Focus |
| Drug Delivery | Amphiphilic nature allows for the formation of drug-encapsulating liquid crystalline phases. mdpi.comnih.gov | Formulation and characterization of lyotropic phases and their drug release profiles. |
| Antimicrobial Agents | Fluorinated benzoic acids can exhibit antimicrobial activity; the lipophilic tail may enhance membrane disruption. globalresearchonline.net | Synthesis of derivatives and screening for activity against various microbial strains. |
| Enzyme Inhibition | The molecular structure can be modified to fit the active sites of target enzymes. nih.gov | In silico screening and in vitro assays to identify potential enzyme targets. |
Integration into Multifunctional Hybrid Materials and Nanostructures
The self-assembling nature of this compound makes it an ideal building block for the creation of advanced functional materials.
Future research in this area will likely involve:
Liquid Crystal-Nanoparticle Composites: Dispersing nanoparticles (e.g., metallic, semiconducting, or magnetic) within the liquid crystalline matrix of this compound can lead to materials with tunable optical, electronic, or magnetic properties. optica.orgfrontiersin.orgumd.eduichph.am
Templating for Nanostructure Synthesis: The ordered structure of the liquid crystal phases can be used as a template to direct the synthesis of nanostructured materials with controlled morphology and alignment.
Responsive Photonic Materials: By incorporating photoswitchable molecules or creating chiral phases, materials based on this compound could be developed for applications in tunable lasers, optical sensors, and smart windows.
| Hybrid Material Concept | Resulting Properties | Potential Applications |
| Liquid Crystal-Nanoparticle Composites | Enhanced optical anisotropy, tunable electronic/magnetic response. optica.orgfrontiersin.orgumd.edu | Photovoltaics, advanced sensors, data storage. |
| Liquid Crystal Templating | Ordered nanostructures with controlled morphology. | Catalysis, nanoelectronics, advanced filtration membranes. |
| Responsive Photonic Materials | Tunable optical properties in response to external stimuli. | Tunable lasers, optical sensors, smart glazing. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
